3-(1H-Imidazol-2-yl)propanoic acid

Type 2 Diabetes Metabolic Disease Gut Microbiome

3-(1H-Imidazol-2-yl)propanoic acid (CAS 178388-79-9), also referred to as 3-(2-imidazolyl)propionic acid or imidazole propionate (ImP), is a heterocyclic carboxylic acid with molecular formula C₆H₈N₂O₂ and molecular weight 140.14 g/mol. Its structure comprises an imidazole ring covalently linked to a propanoic acid moiety via the C2 position.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 178388-79-9
Cat. No. B068446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Imidazol-2-yl)propanoic acid
CAS178388-79-9
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESC1=CN=C(N1)CCC(=O)O
InChIInChI=1S/C6H8N2O2/c9-6(10)2-1-5-7-3-4-8-5/h3-4H,1-2H2,(H,7,8)(H,9,10)
InChIKeyLOESLMDNPQYFOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Imidazol-2-yl)propanoic Acid (CAS 178388-79-9): Basic Properties and Research-Grade Procurement Specifications


3-(1H-Imidazol-2-yl)propanoic acid (CAS 178388-79-9), also referred to as 3-(2-imidazolyl)propionic acid or imidazole propionate (ImP), is a heterocyclic carboxylic acid with molecular formula C₆H₈N₂O₂ and molecular weight 140.14 g/mol . Its structure comprises an imidazole ring covalently linked to a propanoic acid moiety via the C2 position. Physical characterization reports a melting point of 103–104 °C, a predicted pKa of 4.00 ± 0.10, and a predicted density of 1.335 ± 0.06 g/cm³ . The compound is available from multiple research suppliers at purity levels ≥98% and is provided as a solid requiring storage in sealed, dry conditions at room temperature . It is offered for research use only, with commercial packaging options including 250 mg, 1 g, and 5 g quantities for laboratory procurement .

3-(1H-Imidazol-2-yl)propanoic Acid: Why Closely Related Imidazole Analogs Cannot Be Interchanged Without Data


Among imidazole-containing carboxylic acids, the positional isomerism of the side-chain attachment to the imidazole ring is a critical determinant of both biological function and synthetic utility [1]. 3-(1H-Imidazol-2-yl)propanoic acid—with the propanoic acid chain attached at the imidazole C2 position—exhibits distinct biological roles not shared by its positional isomers. It is the native microbially produced metabolite imidazole propionate (ImP) that is elevated in type 2 diabetes patients and mechanistically impairs insulin signaling, a property absent in C4-substituted analogs [2][3]. Furthermore, in GABA transporter pharmacology, derivatives based on the C2-propanoic acid scaffold demonstrate fundamentally different inhibitory profiles compared to C4-acetic acid-based series, underscoring that even subtle regioisomeric variation produces non-interchangeable pharmacological outcomes [4][5]. Generic substitution based solely on the imidazole heterocycle motif therefore fails on both metabolic identity and pharmacophore geometry grounds.

3-(1H-Imidazol-2-yl)propanoic Acid: Quantitative Comparator-Based Evidence for Research Selection


Circulating Imidazole Propionate Concentrations: Elevated Plasma Levels in Type 2 Diabetes Versus Healthy Controls

3-(1H-Imidazol-2-yl)propanoic acid, known endogenously as imidazole propionate (ImP), is a microbially produced metabolite of histidine. A cross-sectional analysis of human cohorts (n = 539 healthy, n = 654 prediabetes, n = 765 type 2 diabetes) demonstrated that serum ImP levels are significantly elevated in subjects with type 2 diabetes compared to healthy controls [1]. This metabolite is not merely a passive biomarker; administration of ImP to mice at doses of 500 μg/animal impaired glucose tolerance and induced insulin resistance [2][3]. In contrast, histidine itself—the metabolic precursor—does not produce this pathogenic effect, nor do C4-substituted imidazole acetic acid analogs (e.g., imidazole-4-acetic acid), which function as GABA receptor ligands rather than insulin signaling modulators [2].

Type 2 Diabetes Metabolic Disease Gut Microbiome Insulin Resistance

mGAT3 Inhibitory Potency: N-Alkylated 3-(1H-Imidazol-2-yl)propanoic Acid Derivatives Demonstrate pIC₅₀ = 5.10–5.13, Surpassing Reference Inhibitor SNAP-5294

In a systematic structure-activity relationship study of imidazole alkanoic acids, a series of 1,2-substituted 3-(1H-imidazol-2-yl)propanoic acid derivatives were synthesized and evaluated for inhibitory potency at mouse GABA transporter proteins mGAT1–mGAT4 [1]. Among these, an N-alkylated (2E)-3-(1H-imidazol-2-yl)prop-2-enoic acid derivative (compound 12e) bearing a C5O spacer exhibited a pIC₅₀ value of 5.13 ± 0.04 at mGAT3 [1]. Separately, a 3-(1H-imidazol-2-yl)propanoic acid derivative incorporating the lipophilic fragment of SNAP-5114 displayed pIC₅₀ = 5.10 at GAT-3 [2]. Notably, the pIC₅₀ of compound 12e nominally surpasses that of SNAP-5294, previously reported as the most potent mGAT3 inhibitor [1]. For context, the 1,4-substituted imidazole-4-ylacetic acid series from the same study exhibited distinct potency profiles and selectivity patterns, demonstrating that the C2-propanoic acid scaffold confers unique pharmacological properties not replicable by C4-acetic acid congeners [1].

GABA Transporter mGAT3 CNS Disorders Epilepsy

Histidine Decarboxylase Competitive Inhibition: Imidazole Propionate Protects Against Enzyme Inactivation (Ki Implied by Protective Effect)

3-(1H-Imidazol-2-yl)propanoic acid (referred to as imidazole propionate) has been characterized as a competitive inhibitor of histidine decarboxylase (HDC) from Lactobacillus 30a [1]. In enzyme inactivation studies using L-histidine methyl ester as an active-site labeling agent, incubation with imidazole propionate protected the enzyme against inactivation, prevented loss of sulfhydryl groups, and blocked incorporation of radiolabel [1]. This protective effect is diagnostic of competitive binding at the substrate recognition site. In contrast, the structurally related 1H-imidazol-4-ylacetic acid (imidazoleacetic acid) primarily functions as a GABA receptor agonist and GABA-T inhibitor (Ki = 0.34 mM) rather than an HDC inhibitor, illustrating the functional divergence dictated by side-chain positional attachment [2].

Enzyme Inhibition Histidine Decarboxylase Histamine Competitive Inhibitor

Regioselective Scaffold Utility: C2-Propanoic Acid Enables 1,2-Disubstituted Derivatives, a Substitution Pattern Inaccessible to C4-Acetic Acid Congeners

From a synthetic and medicinal chemistry procurement perspective, 3-(1H-imidazol-2-yl)propanoic acid provides a distinct regiochemical handle that enables 1,2-disubstituted imidazole derivatives [1]. In contrast, the more commonly available imidazole-4-acetic acid yields 1,4- or 1,5-substitution patterns. The Stefanowicz et al. study systematically compared three scaffold classes: 1,5- and 1,4-substituted derivatives of 1H-imidazol-4-ylacetic acid versus 1,2-substituted 3-(1H-imidazol-2-yl)propanoic acid derivatives [1]. Each scaffold class produced distinct potency and selectivity profiles across mGAT1–mGAT4. The C2-propanoic acid scaffold specifically accommodates N-alkylation at the imidazole N1 position with variable spacer lengths (C3–C6) and compositions (saturated, unsaturated, ether-containing chains) [1]. This synthetic versatility is not achievable with C4-acetic acid isomers due to the different electronic and steric environment imposed by the imidazole ring substitution pattern.

Medicinal Chemistry Scaffold Diversity SAR Synthetic Intermediate

TAFIa Inhibitor Patent Pedigree: 3-(Imidazol-2-yl)-2-aminopropanoic Acid Derivatives Filed for Thrombotic Disease Indications

A series of patent filings have claimed 3-(imidazol-2-yl)-2-aminopropanoic acid derivatives—compounds directly derived from 3-(1H-imidazol-2-yl)propanoic acid—as inhibitors of thrombin-activatable fibrinolysis inhibitor (TAFIa, also known as carboxypeptidase U) [1][2]. TAFIa cleaves C-terminal lysine residues from fibrin, removing plasminogen binding sites and thereby inhibiting fibrinolysis [3]. Inhibition of TAFIa is therapeutically relevant for thrombotic diseases, embolisms, and fibrotic conditions [3]. The patents specifically claim 3-(imidazolyl)-2-aminopropanoic acid frameworks bearing the imidazol-2-yl moiety rather than alternative imidazole regioisomers [1][2]. This patent protection for the C2-imidazole scaffold in the TAFIa inhibitor space provides intellectual property validation of its pharmaceutical relevance and differentiates it from imidazol-4-yl analogs, which are not claimed in the same structural class.

Thrombosis TAFIa Carboxypeptidase U Fibrinolysis

3-(1H-Imidazol-2-yl)propanoic Acid: Evidence-Backed Research and Industrial Application Scenarios


Type 2 Diabetes and Metabolic Disease Research: Imidazole Propionate as a Gut Microbiome-Derived Pathogenic Metabolite

For academic and pharmaceutical research groups investigating the gut microbiome–host metabolism axis in type 2 diabetes, 3-(1H-imidazol-2-yl)propanoic acid (ImP) serves as the authentic reference standard for quantifying circulating imidazole propionate levels via LC-MS/MS in human cohort studies [1]. Given that serum ImP is significantly elevated in T2D patients (n = 765) versus healthy controls (n = 539) and that ImP administration at 500 μg/animal induces insulin resistance in murine models [1][2], this compound is essential for studies examining mTORC1-mediated impairment of insulin signaling [1]. Additionally, the compound functions as the native substrate and product standard for urocanate reductase (UrdA) inhibitor screening campaigns aimed at blocking microbial ImP production as a therapeutic strategy [3]. The crystallographic structure of UrdA in complex with ImP (PDB ID: 6t88) further supports structure-based drug design efforts [3].

CNS Drug Discovery: mGAT3-Selective GABA Uptake Inhibitor Development

In CNS-focused medicinal chemistry programs targeting GABA transporter GAT3 (mGAT3) for epilepsy, migraine, Parkinson's disease, and Huntington's chorea [1], 3-(1H-imidazol-2-yl)propanoic acid is a proven scaffold for generating potent mGAT3 inhibitors. N-alkylated derivatives of this scaffold have demonstrated pIC₅₀ values of 5.10–5.13 at mGAT3 in [³H]GABA uptake assays, with compound 12e nominally surpassing the potency of SNAP-5294, the previously reported most potent mGAT3 inhibitor [1]. Researchers should select this specific C2-propanoic acid scaffold rather than the more commonly available C4-acetic acid analogs, as the two regioisomeric series yield non-overlapping selectivity and potency profiles across mGAT1–mGAT4 [1]. The scaffold's capacity to accommodate variable-length spacers (C3–C6) at the N1 position provides a versatile SAR platform for optimizing both potency and subtype selectivity [1].

Histamine Pathway and Enzyme Inhibition Studies: Histidine Decarboxylase Competitive Inhibitor

For research groups investigating histidine decarboxylase (HDC) inhibition in the context of histamine-mediated processes or antimicrobial development, 3-(1H-imidazol-2-yl)propanoic acid provides a structurally characterized competitive inhibitor [1]. The compound protects Lactobacillus 30a HDC against inactivation by L-histidine methyl ester, preventing loss of active-site sulfhydryl groups and radiolabel incorporation, thereby confirming competitive binding at the substrate recognition pocket [1]. This established mechanism distinguishes the C2-propanoic acid scaffold from C4-substituted imidazole acetic acids, which instead function as GABA receptor ligands and GABA-T inhibitors (Ki = 0.34 mM) [2]. The compound can serve as a reference inhibitor for HDC activity assays and as a starting point for designing novel HDC-targeted agents.

TAFIa Inhibitor Drug Discovery: Thrombosis and Fibrinolysis Modulation

In thrombosis and fibrinolysis drug discovery programs, 3-(1H-imidazol-2-yl)propanoic acid represents the core scaffold for developing TAFIa (thrombin-activatable fibrinolysis inhibitor) inhibitors [1]. Multiple US patents (US6509330, US6759426B2) claim 3-(imidazol-2-yl)-2-aminopropanoic acid derivatives as inhibitors of carboxypeptidase U (TAFIa), an enzyme that removes C-terminal lysine residues from fibrin and suppresses plasminogen activation [1][2]. This patent protection for the C2-imidazole scaffold validates its pharmaceutical relevance for thrombotic diseases, embolisms, and fibrotic conditions [2]. Researchers developing novel antithrombotic agents that enhance endogenous fibrinolysis can utilize this compound as a validated starting scaffold with established intellectual property precedence.

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